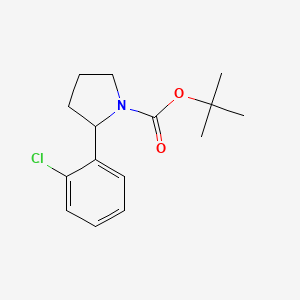
tert-Butyl 2-(2-chlorophenyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 2-(2-chlorophenyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound is characterized by the presence of a tert-butyl ester group and a 2-chlorophenyl substituent on the pyrrolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-chlorophenyl)pyrrolidine-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorobenzylamine with tert-butyl 2-pyrrolidinecarboxylate in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-Butyl 2-(2-chlorophenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride (LiAlH4); reactions are usually performed in anhydrous ether or THF under inert atmosphere.
Substitution: Amines, thiols; reactions can be conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 2-(2-chlorophenyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(2-chlorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Tert-Butyl 2-(2-chlorophenyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-Butyl 2-(4-chlorophenyl)pyrrolidine-1-carboxylate: Similar structure but with a different position of the chlorine substituent.
Tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate: Similar structure but with a bromine substituent instead of chlorine.
Tert-Butyl 2-(2-fluorophenyl)pyrrolidine-1-carboxylate: Similar structure but with a fluorine substituent instead of chlorine.
The uniqueness of this compound lies in its specific substituent pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorophenyl group may impart distinct properties compared to other halogenated derivatives.
Eigenschaften
CAS-Nummer |
823190-03-0 |
|---|---|
Molekularformel |
C15H20ClNO2 |
Molekulargewicht |
281.78 g/mol |
IUPAC-Name |
tert-butyl 2-(2-chlorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20ClNO2/c1-15(2,3)19-14(18)17-10-6-9-13(17)11-7-4-5-8-12(11)16/h4-5,7-8,13H,6,9-10H2,1-3H3 |
InChI-Schlüssel |
HPUIIKSGPVQLAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14211036.png)
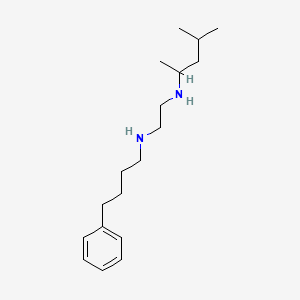

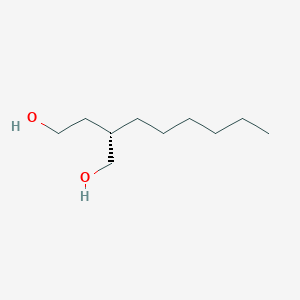
![4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid](/img/structure/B14211047.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B14211053.png)
![2,2'-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14211054.png)
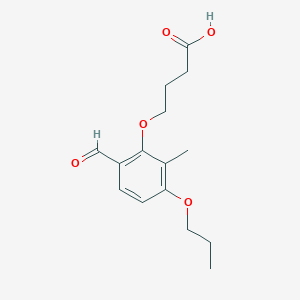
![Ethyl 5-{[(3-bromophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B14211073.png)
![N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine](/img/structure/B14211074.png)

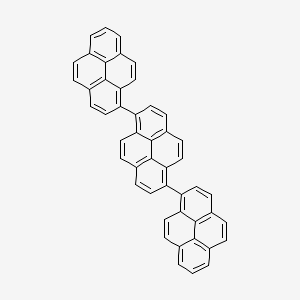

![Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate](/img/structure/B14211101.png)
